- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin A, Tetrahedron Letters, 1987, 28(2), 171-4

Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)

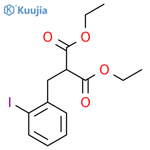

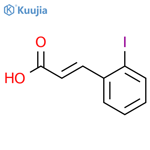

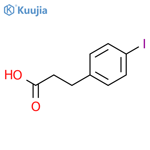

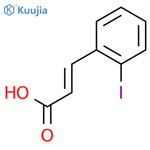

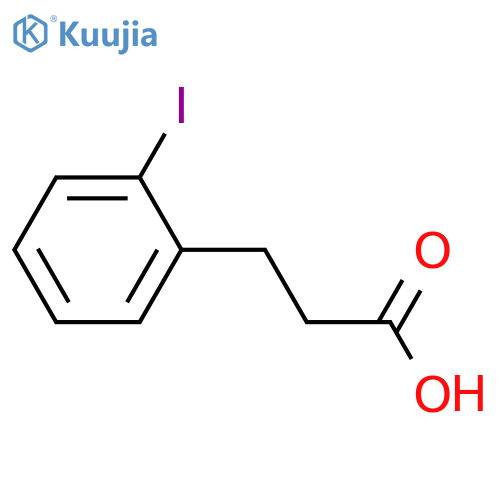

96606-95-0 structure

商品名:3-(2-Iodophenyl)propanoic Acid

3-(2-Iodophenyl)propanoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-Iodophenyl)propanoic acid

- 3-(2-IODOPHENYL)PROPIONIC ACID

- Benzenepropanoic acid,2-iodo-

- 2-Iodobenzenepropanoic acid

- Benzenepropanoic acid, 2-iodo-

- 2-Iodo-benzenepropanoic acid

- AK112430

- 2-iodobenzenepropionic acid

- 3-(2'-Iodophenyl)propionic acid

- POJTZKMVSQVKNR-UHFFFAOYSA-N

- 3-(2-iodanylphenyl)propanoic acid

- 3-(2-Iodo-phenyl)-propionic acid

- OR6479

- SBB068273

- 6771AC

- MB00406

- FCH1321240

- 2-Iodobenzenepropanoic acid (ACI)

- s10171

- AKOS005216849

- WDA60695

- SY238889

- 3-(2-Iodophenyl)propionic acid, 97%

- SCHEMBL4336097

- 3-(2-Iodophenyl)propanoicacid

- DTXSID50371515

- 96606-95-0

- CS-0156655

- DS-5647

- MFCD00040789

- 3-(2-Iodophenyl)propanoic Acid

-

- MDL: MFCD00040789

- インチ: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)

- InChIKey: POJTZKMVSQVKNR-UHFFFAOYSA-N

- ほほえんだ: O=C(CCC1C(I)=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 275.96500

- どういたいしつりょう: 275.965

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 37.3

じっけんとくせい

- 密度みつど: 1.775

- ゆうかいてん: 87-92 °C

- ふってん: 354 ºC

- フラッシュポイント: 168 ºC

- 屈折率: 1.624

- PSA: 37.30000

- LogP: 2.30840

3-(2-Iodophenyl)propanoic Acid セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41-52/53

- セキュリティの説明: 26-39-61

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,Room Temperature

3-(2-Iodophenyl)propanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033530-1g |

3-(2'-Iodophenyl)propionic acid |

96606-95-0 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| abcr | AB109498-1 g |

3-(2-Iodophenyl)propionic acid; . |

96606-95-0 | 1 g |

€129.60 | 2023-07-20 | ||

| Apollo Scientific | OR6479-5g |

3-(2-Iodophenyl)propanoic acid |

96606-95-0 | 97% | 5g |

£150.00 | 2025-02-20 | |

| Apollo Scientific | OR6479-1g |

3-(2-Iodophenyl)propanoic acid |

96606-95-0 | 97% | 1g |

£19.00 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-200mg |

3-(2-Iodophenyl)propanoic Acid |

96606-95-0 | 97% | 200mg |

109.0CNY | 2021-07-12 | |

| eNovation Chemicals LLC | K12905-5g |

3-(2-IODOPHENYL)PROPIONIC ACID |

96606-95-0 | >95% | 5g |

$995 | 2023-09-04 | |

| eNovation Chemicals LLC | Y0986955-10g |

3-(2-Iodophenyl)propanoic acid |

96606-95-0 | 95% | 10g |

$320 | 2024-08-02 | |

| abcr | AB109498-250mg |

3-(2-Iodophenyl)propionic acid; . |

96606-95-0 | 250mg |

€87.80 | 2025-02-20 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I19220-5g |

3-(2-Iodophenyl)propanoicacid |

96606-95-0 | 97% | 5g |

¥587.0 | 2024-07-19 | |

| A2B Chem LLC | AI65320-250mg |

3-(2-Iodophenyl)propionic acid |

96606-95-0 | 97% | 250mg |

$12.00 | 2024-07-18 |

3-(2-Iodophenyl)propanoic Acid 合成方法

Synthetic Routes 1

はんのうじょうけん

1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water

リファレンス

Synthetic Routes 2

はんのうじょうけん

1.1 Reagents: Formic acid , Triethylamine

リファレンス

- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biaryls, Synthesis, 2007, (3), 464-477

Synthetic Routes 3

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodides, Synthesis, 2012, 44(15), 2413-2423

Synthetic Routes 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux

リファレンス

- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

はんのうじょうけん

1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

リファレンス

- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified Analogues, Journal of Organic Chemistry, 2018, 83(13), 7250-7270

Synthetic Routes 6

はんのうじょうけん

リファレンス

- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to Dithioesters, Journal of Organic Chemistry, 1994, 59(24), 7410-13

Synthetic Routes 7

はんのうじょうけん

1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid

リファレンス

- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4, Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51

Synthetic Routes 8

はんのうじょうけん

1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C

1.2 Reagents: Water ; 6 h, 90 °C

1.2 Reagents: Water ; 6 h, 90 °C

リファレンス

- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation, Organic Letters, 2018, 20(2), 345-348

Synthetic Routes 9

はんのうじょうけん

リファレンス

- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition Pathway, Journal of Organic Chemistry, 1995, 60(9), 2704-13

Synthetic Routes 10

はんのうじょうけん

1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)

リファレンス

- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcohols, Tetrahedron: Asymmetry, 2001, 12(4), 585-596

Synthetic Routes 11

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

リファレンス

- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related Compounds, Journal of Organic Chemistry, 2002, 67(26), 9428-9438

Synthetic Routes 12

はんのうじょうけん

リファレンス

- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus Heterocycles, Angewandte Chemie, 2022, 61(24),

Synthetic Routes 13

はんのうじょうけん

1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)

リファレンス

- On Homogeneous Gold/Palladium Catalytic Systems, Advanced Synthesis & Catalysis, 2012, 354(1), 133-147

Synthetic Routes 14

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium

リファレンス

- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168

3-(2-Iodophenyl)propanoic Acid Raw materials

- 5,5-dimethylcyclohexane-1,3-dione

- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-

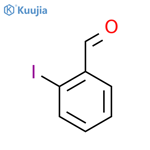

- 2-Iodobenzaldehyde

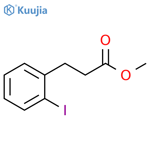

- Benzenepropanoic acid, 2-iodo-, methyl ester

- Diethyl 2-(2-iodobenzyl)malonate

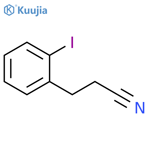

- Benzenepropanenitrile, 2-iodo-

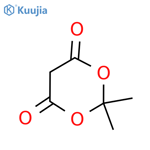

- 2,2-dimethyl-1,3-dioxane-4,6-dione

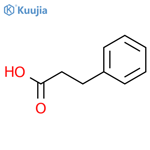

- 3-Phenylpropionic acid

- 2-Propenoic acid,3-(2-iodophenyl)-

3-(2-Iodophenyl)propanoic Acid Preparation Products

3-(2-Iodophenyl)propanoic Acid 関連文献

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

96606-95-0 (3-(2-Iodophenyl)propanoic Acid) 関連製品

- 118752-27-5(2,9-dimethyl-5-nitro-1,10-phenanthroline)

- 327105-75-9(3-4-(dimethylsulfamoyl)benzamido-1-benzofuran-2-carboxamide)

- 1303993-72-7(DL-AP5 Sodium salt)

- 1213399-47-3((1R)-1-(2-bromo-5-chlorophenyl)ethan-1-amine)

- 1284226-74-9(Imidazo2,1-b1,3benzothiazole-2-carboxylic Acid Hydrate)

- 847955-92-4(4-tert-butyl-1H-pyrrole-2-carboxylic acid)

- 1328640-39-6(ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate)

- 1421501-17-8(N'-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide)

- 2229513-53-3(tert-butyl N-4-(2-chloro-1-hydroxyethyl)-3-fluorophenylcarbamate)

- 18584-23-1(Hydroxy-p-tolyl-acetic acid ethyl ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid

清らかである:99%/99%

はかる:5g/25g

価格 ($):155.0/646.0